
2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a dichlorophenoxy group and a thiazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Acylation Reaction: The resulting thiazole derivative is then acylated with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the dichlorophenoxy group suggests it could interact with biological membranes or proteins, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The thiazole ring is a common motif in many pharmaceuticals, and modifications to this structure could lead to new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The dichlorophenoxy group could facilitate binding to hydrophobic pockets in proteins, while the thiazole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog lacking the thiazole ring.
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)acetamide: Lacks the dichlorophenoxy group.
2-(2,4-Dichlorophenoxy)-N-phenylacetamide: Similar structure but without the thiazole ring.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the combination of the dichlorophenoxy group and the thiazole ring
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-11-17(12-5-3-2-4-6-12)22-18(25-11)21-16(23)10-24-15-8-7-13(19)9-14(15)20/h2-9H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBBRUHQKWJZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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